1-(1-methylimidazol-2-yl)-N-[(1-methylindazol-3-yl)methyl]ethanamine
Description
1-(1-methylimidazol-2-yl)-N-[(1-methylindazol-3-yl)methyl]ethanamine is a complex organic compound that features both imidazole and indazole rings. These heterocyclic structures are known for their significant roles in various biochemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)-N-[(1-methylindazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11(15-16-8-9-19(15)2)17-10-13-12-6-4-5-7-14(12)20(3)18-13/h4-9,11,17H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKRQMCBTZLZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)NCC2=NN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylimidazol-2-yl)-N-[(1-methylindazol-3-yl)methyl]ethanamine typically involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting 1H-imidazole-2-carbaldehyde with methyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
Formation of the indazole ring: The indazole ring can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the two rings: The final step involves coupling the imidazole and indazole rings through an ethanamine linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(1-methylimidazol-2-yl)-N-[(1-methylindazol-3-yl)methyl]ethanamine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups such as halogens, alkyl groups, or acyl groups .
Scientific Research Applications
1-(1-methylimidazol-2-yl)-N-[(1-methylindazol-3-yl)methyl]ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-methylimidazol-2-yl)-N-[(1-methylindazol-3-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and indazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-methylimidazol-2-yl)ethanone: A simpler compound with only the imidazole ring, used as an intermediate in organic synthesis.
1-methylindazole: Contains only the indazole ring, used in the synthesis of pharmaceuticals and other bioactive molecules.
Uniqueness
1-(1-methylimidazol-2-yl)-N-[(1-methylindazol-3-yl)methyl]ethanamine is unique due to the presence of both imidazole and indazole rings, which confer a combination of properties from both heterocycles. This dual functionality allows for more versatile interactions with biological targets and greater potential in synthetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
